Cas no 65016-61-7 (3-Heptylthiophene)

3-Heptylthiophene 化学的及び物理的性質
名前と識別子
-
- 3-Heptylthiophene
- 3-n-Heptylthiophene
- Thiophene, 3-heptyl-
- 3-n-Heptylthiophene1000µg
- 27B6L18UYC
- IUUMHORDQCAXQU-UHFFFAOYSA-
- C11H18S
- IUUMHORDQCAXQU-UHFFFAOYSA-N
- 9953AB
- VT20230
- TRA0016335
- AK122364
- AX8088446
-
- MDL: MFCD00130131
- インチ: 1S/C11H18S/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10H,2-7H2,1H3
- InChIKey: IUUMHORDQCAXQU-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C([H])C(=C1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 182.11300
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 28.2
じっけんとくせい
- 色と性状: 無色透明または黄色の液体
- 密度みつど: 0.916
- ゆうかいてん: -29.15°C (estimate)
- ふってん: 140°C/33mmHg
- フラッシュポイント: 73.4±4.9 °C
- 屈折率: 1.4925-1.4945
- PSA: 28.24000
- LogP: 4.26100
- ようかいせい: まだ確定していません。
- じょうきあつ: 0.0±0.5 mmHg at 25°C
3-Heptylthiophene セキュリティ情報
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 37/39-26
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R36/37/38
3-Heptylthiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Heptylthiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB136556-1 g |
3-n-Heptylthiophene, 94%; . |
65016-61-7 | 94% | 1g |
€114.60 | 2023-05-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021763-5g |
3-Heptylthiophene |
65016-61-7 | 94% | 5g |
¥1315 | 2024-05-22 | |
Fluorochem | 050931-1g |
3-Heptylthiophene |
65016-61-7 | 95% | 1g |
£71.00 | 2022-03-01 | |
TRC | H288020-500mg |
3-Heptylthiophene |
65016-61-7 | 500mg |
$ 160.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D964239-5g |
3-Heptylthiophene |
65016-61-7 | 94.0% | 5g |
$260 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H136693-250mg |
3-Heptylthiophene |
65016-61-7 | 95% | 250mg |
¥142.90 | 2023-09-02 | |
Chemenu | CM199750-25g |
3-Heptylthiophene |
65016-61-7 | 95% | 25g |
$445 | 2022-09-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H50010-1g |
3-Heptylthiophene |
65016-61-7 | 94% | 1g |
¥388.0 | 2023-09-07 | |
Chemenu | CM199750-1g |
3-Heptylthiophene |
65016-61-7 | 95% | 1g |
$143 | 2023-01-19 | |
Aaron | AR003K7J-1g |
3-Heptylthiophene |
65016-61-7 | 97% | 1g |
$49.00 | 2025-02-11 |
3-Heptylthiophene 関連文献
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1. Modification of the structure and electrochemical properties of poly(thiophene) by ether groupsJean Roncali,Robert Garreau,Didier Delabouglise,Francis Garnier,Marc Lemaire J. Chem. Soc. Chem. Commun. 1989 679
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Pavel A. Troshin,Diana K. Susarova,Ekaterina A. Khakina,Andrey A. Goryachev,Oleg V. Borshchev,Sergei A. Ponomarenko,Vladimir F. Razumov,N. Serdar Sariciftci J. Mater. Chem. 2012 22 18433
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Hsin-Chiao Tien,Yen-Wen Huang,Yu-Cheng Chiu,Yu-Hsuan Cheng,Chu-Chen Chueh,Wen-Ya Lee J. Mater. Chem. C 2021 9 2660
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4. Gaining control over conjugated polymer morphology to improve the performance of organic electronicsNadzeya A. Kukhta,Christine K. Luscombe Chem. Commun. 2022 58 6982
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Vladimir V. Arslanov Russ. Chem. Rev. 2000 69 883
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Suchol Savagatrup,Adam D. Printz,Timothy F. O'Connor,Aliaksandr V. Zaretski,Daniel Rodriquez,Eric J. Sawyer,Kirtana M. Rajan,Raziel I. Acosta,Samuel E. Root,Darren J. Lipomi Energy Environ. Sci. 2015 8 55
3-Heptylthiopheneに関する追加情報
Comprehensive Overview of 3-Heptylthiophene (CAS No. 65016-61-7): Properties, Applications, and Industry Trends
3-Heptylthiophene (CAS No. 65016-61-7) is a specialized organic compound belonging to the alkylthiophene family, which has garnered significant attention in materials science and industrial applications. With the growing demand for advanced functional materials, researchers and manufacturers are increasingly exploring the potential of 3-substituted thiophenes like 3-Heptylthiophene due to their unique electronic and structural properties. This article delves into the molecular characteristics, synthesis methods, and cutting-edge applications of this compound while addressing trending topics such as sustainable materials, organic electronics, and green chemistry.
The molecular structure of 3-Heptylthiophene features a thiophene ring substituted with a heptyl chain at the 3-position, offering a balance between hydrophobicity and π-conjugation. This design makes it a valuable building block for conductive polymers, particularly in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Recent studies highlight its role in improving charge carrier mobility in polythiophene-based materials, a hot topic in flexible electronics research. The compound’s CAS registry number 65016-61-7 serves as a critical identifier for regulatory compliance and technical documentation across global supply chains.
From an industrial perspective, 3-Heptylthiophene is synthesized through controlled cross-coupling reactions such as Kumada or Negishi couplings, aligning with the pharmaceutical industry’s shift toward atom-efficient synthesis. Its compatibility with green solvent systems (e.g., bio-based alcohols) resonates with the circular economy movement, a frequently searched term in chemical manufacturing forums. Furthermore, its low volatility and thermal stability make it suitable for high-performance coatings, another area witnessing exponential growth due to demand in aerospace and automotive sectors.
Emerging applications of CAS 65016-61-7 include its use as a precursor for liquid crystal materials and self-assembled monolayers (SAMs), topics frequently queried in academic search engines. The compound’s alkyl chain length optimization (heptyl vs. shorter/longer analogs) is a subject of ongoing research, particularly for tuning solubility parameters in polymer blends—a key consideration for inkjet-printed electronics. Environmental profiling studies also indicate its lower ecotoxicity compared to halogenated alternatives, addressing the sustainable chemistry concerns prevalent in regulatory discussions.
Market analysts note rising interest in 3-Heptylthiophene suppliers and pricing trends, driven by its niche applications in OLED displays and wearable sensors. FAQs in technical communities often focus on its storage conditions (recommended under inert gas) and compatibility with common monomers like EDOT. As industries prioritize bio-derived materials, derivative forms of this compound are being explored for biodegradable electronics—a trending topic in materials science publications.
In summary, 3-Heptylthiophene (CAS No. 65016-61-7) represents a versatile compound at the intersection of organic synthesis and advanced material engineering. Its relevance to energy storage solutions and smart packaging technologies positions it as a compound of strategic importance, with research activity expected to grow in alignment with global decarbonization initiatives. Proper keyword optimization—such as alkylthiophene derivatives, conductive polymer additives, and CAS 65016-61-7 specifications—ensures this content meets both scientific and SEO requirements.
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